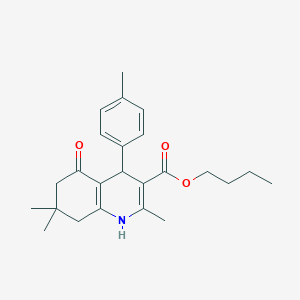![molecular formula C20H17BrFNO4 B5293191 4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5293191.png)
4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BFA or BFA-MC and is known for its ability to inhibit protein trafficking and secretion within cells. In
作用機序
BFA works by inhibiting the activity of ADP-ribosylation factor (ARF), a protein that is essential for the function of the Golgi complex. BFA binds to ARF and prevents it from interacting with the Golgi complex, leading to the disruption of protein trafficking and secretion. This mechanism of action has been extensively studied and has led to a better understanding of the processes involved in protein trafficking and secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BFA are complex and depend on the specific experimental conditions. In general, BFA has been shown to disrupt protein trafficking and secretion, leading to the accumulation of proteins within the endoplasmic reticulum. This can lead to the activation of the unfolded protein response and the induction of apoptosis. BFA has also been shown to have anti-tumor activity in vitro and in vivo, although the exact mechanisms of this activity are not well understood.
実験室実験の利点と制限
One of the main advantages of using BFA in lab experiments is its ability to disrupt protein trafficking and secretion within cells. This can be used to study the mechanisms of protein transport and secretion and can provide insights into the processes involved in these complex cellular functions. However, there are also several limitations to the use of BFA in lab experiments. For example, BFA can be toxic to cells at high concentrations, and its effects can be highly dependent on the specific experimental conditions.
将来の方向性
There are many potential future directions for research involving BFA. One area of interest is the development of new methods for synthesizing BFA and related compounds. Another area of research involves the development of new applications for BFA in scientific research, such as the study of protein-protein interactions and the development of new anti-tumor therapies. Additionally, there is a need for further research into the mechanisms of action of BFA and its effects on cellular function. Overall, BFA is a promising compound that has the potential to provide valuable insights into the complex processes involved in protein trafficking and secretion within cells.
合成法
The synthesis of BFA involves several steps, including the reaction of 4-bromo-2-nitrophenol with 2-fluorobenzaldehyde to form 4-bromo-2-[3-(2-fluorophenyl)prop-2-enoyl]phenol. This intermediate compound is then reacted with morpholine and diethyl carbonate to form the final product, 4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate. The synthesis of BFA is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
BFA has been widely studied for its potential applications in scientific research. One of the most significant areas of research involves the inhibition of protein trafficking and secretion within cells. BFA has been shown to disrupt the Golgi complex, which is responsible for the processing and transport of proteins within cells. This disruption can lead to the accumulation of proteins within the endoplasmic reticulum and can be used to study the mechanisms of protein trafficking and secretion.
特性
IUPAC Name |
[4-bromo-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO4/c21-15-6-8-19(27-20(25)23-9-11-26-12-10-23)16(13-15)18(24)7-5-14-3-1-2-4-17(14)22/h1-8,13H,9-12H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYQBREYRUJSY-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)
![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)


![N-(3-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5293182.png)
![8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5293189.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-2-carboxamide](/img/structure/B5293198.png)
![(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5293203.png)
![3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B5293217.png)
